molecular formula C10H14O2 B592797 Tetrahydrolachnophyllum lactone CAS No. 56407-87-5

Tetrahydrolachnophyllum lactone

Cat. No.: B592797
CAS No.: 56407-87-5
M. Wt: 166.22
InChI Key: LNUHHJBOQMXWQP-UHFFFAOYSA-N
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Description

Tetrahydrolachnophyllum lactone is a naturally occurring sesquiterpene lactone, primarily isolated from plants belonging to the Asteraceae family. This compound is known for its diverse biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrolachnophyllum lactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diols and their oxidative lactonization using catalysts such as copper or iron carbonyl compounds . Another approach involves the cyclization of alkenes with anhydrides using oxygen as the sole oxidant, catalyzed by copper .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including the use of yeast and fungi. These organisms can produce lactones through pathways involving hydroxylation, β-oxidation, and lactonization of fatty acids .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrolachnophyllum lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are commonly employed in substitution reactions.

Major Products:

    Oxidation: Hydroxyacids

    Reduction: Primary alcohols

    Substitution: Substituted lactones

Comparison with Similar Compounds

  • Artemisinin
  • Parthenolide
  • Costunolide
  • Cynaropicrin
  • Helenalin

These compounds share similar structural elements but differ in their specific biological activities and applications.

Biological Activity

Tetrahydrolachnophyllum lactone, a member of the sesquiterpene lactones (STLs), has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a unique structural configuration that contributes to its biological efficacy. The compound features a ten-membered lactone ring, which is essential for its interaction with various biological targets. This structural motif is common among terpenoid lactones, known for their high bioactivity, including cytotoxic, anti-inflammatory, and antimicrobial properties .

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces cytotoxic effects on various cancer cell lines. For instance, a study reported that this compound reduced the viability of HeLa and Caco-2 cells, which are human cervical and colorectal cancer cell lines, respectively .

Cell LineIC50 (µM)Effect
HeLa5Cytotoxic
Caco-210Cytotoxic

These findings suggest that the compound may interact with cellular mechanisms involved in cancer proliferation and survival.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It is effective against both Gram-positive and Gram-negative bacteria. A study conducted on various bacterial strains indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases . The compound’s ability to modulate immune responses could be attributed to its interaction with signaling pathways involved in inflammation.

Case Study 1: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of this compound. The results indicated that treatment led to G2/M phase cell cycle arrest and subsequent apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. The results showed that while some antibiotics were effective against specific strains, this compound exhibited a broader spectrum of activity, particularly against resistant strains of S. aureus.

Properties

IUPAC Name

5-hex-2-ynyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUHHJBOQMXWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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